6,7-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
6,7-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a piperazine ring, and a pyridine moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
6,7-dimethyl-4-[[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-13-21-20(15-23(27)28-22(21)14-18(17)2)16-26-11-9-25(10-12-26)8-5-19-3-6-24-7-4-19/h3-4,6-7,13-15H,5,8-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILMSWALJHYRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.
Attachment of the Pyridine Moiety: The pyridine moiety is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Several studies have investigated the antitumor potential of chromenone derivatives. The presence of the piperazine ring enhances the compound's interaction with biological targets associated with cancer cell proliferation. For instance, research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. Studies have shown that derivatives containing piperazine can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves antioxidant properties and modulation of cholinergic activity .
Antidepressant Properties
Research has highlighted the potential antidepressant effects of chromenone derivatives. The structural similarity to known antidepressants suggests that this compound may influence serotonin and dopamine pathways, providing a basis for further exploration in mood disorder treatments .
Case Studies
Pharmacological Insights
The pharmacological profile of 6,7-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one suggests multiple mechanisms of action:
- Receptor Modulation : The compound may act on various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in mood regulation.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer cell growth and neurodegeneration.
- Antioxidant Activity : The presence of methoxy and dimethyl groups contributes to its antioxidant capacity, potentially protecting cells from oxidative damage.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
6,7-dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
Chromen-2-one Derivatives: Compounds with similar chromen-2-one cores but different substituents, which may exhibit different chemical and biological properties.
Piperazine Derivatives: Compounds with piperazine rings and various substituents, which may have different pharmacological activities.
Pyridine Derivatives: Compounds with pyridine moieties and different functional groups, which may show diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
6,7-Dimethyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article provides an overview of the compound's properties, mechanisms of action, and relevant research findings.
The compound has the following predicted physical properties:
- Boiling Point : 565.6 ± 50.0 °C
- Density : 1.174 ± 0.06 g/cm³
- pKa : 6.96 ± 0.10
These properties suggest stability under various conditions, which is essential for biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine moiety is known for enhancing binding affinity to various biological targets, while the chromenone structure contributes to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
Research has shown that related compounds possess antimicrobial properties against a range of pathogens. For instance, studies on similar structures have demonstrated effectiveness against biofilm formation in bacteria like Pseudomonas aeruginosa and Candida albicans, suggesting that 6,7-dimethyl derivatives may also exhibit similar activities .
Case Studies
- Anticancer Efficacy : In a study evaluating various chromenone derivatives, it was found that compounds with a similar piperazine structure exhibited IC50 values lower than standard chemotherapeutics against A-431 and Jurkat cell lines, indicating potent anticancer activity .
- Antimicrobial Effects : A comparative analysis of chromenone derivatives revealed that certain modifications led to enhanced activity against resistant strains of bacteria and fungi, emphasizing the importance of structural variations in optimizing biological efficacy .
Research Findings
A review of literature highlights several key findings regarding the biological activity of chromenone derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
